molecular formula C10H14ClN B1583455 p-Chloro-n-propylbenzylamine CAS No. 55245-43-7

p-Chloro-n-propylbenzylamine

Cat. No.: B1583455
CAS No.: 55245-43-7
M. Wt: 183.68 g/mol
InChI Key: ZZDMTQUDHVPBHC-UHFFFAOYSA-N
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Description

p-Chloro-n-propylbenzylamine is an organic compound that belongs to the class of substituted benzylamines It features a benzene ring substituted with a chlorine atom at the para position and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-n-propylbenzylamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine or hydrocarbon derivatives.

    Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of p-hydroxy-n-propylbenzylamine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

p-Chloro-n-propylbenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-Chloro-n-propylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propylamine group play crucial roles in its binding affinity and activity. The compound may exert its effects by disrupting cellular processes or inhibiting enzyme activity, leading to its observed biological effects .

Comparison with Similar Compounds

  • p-Chloro-n-butylbenzylamine
  • p-Chloro-n-ethylbenzylamine
  • p-Chloro-n-methylbenzylamine

Comparison:

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDMTQUDHVPBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342315
Record name p-Chloro-n-propylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55245-43-7
Record name p-Chloro-n-propylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 48.3 g. 4-chlorobenzyl chloride in 40 ml. acetonitrile was added to a mixture of 18 g. propylamine, 12.6 g. sodium hydroxide, 50 ml. acetonitrile and 30 ml. water. The mixture was shaken intermittently for 45 minutes. An exothermic reaction occurred and a white solid separated in the lower phase. After a period of four days the reaction mixture was poured into a liter of water and the organic phase isolated with ether. Distillation of the ethereal extract gave an oily product N-4-chlorobenzyl-N-propylamine, b.p. 101°-106° C./1.7-2.5 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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